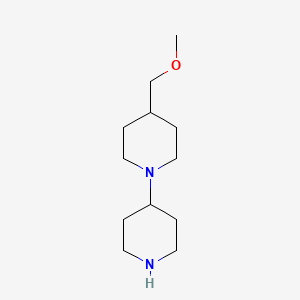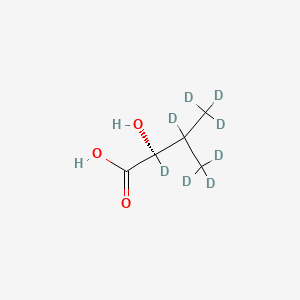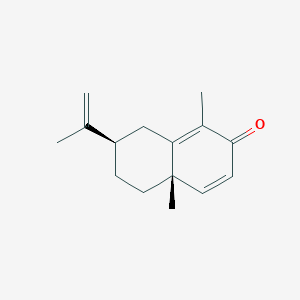
1,2-Dehydro-alpha-cyperone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dehydro-alpha-cyperone is a sesquiterpenoid compound found in the fructus of Cyperus rotundus . It is known for its cholesterol-lowering effects and its ability to decrease reactive oxygen species and cellular inflammation . This compound has garnered interest due to its potential therapeutic applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dehydro-alpha-cyperone can be synthesized through the oxidation of alpha-cyperone. One method involves the use of 2,3-dichloro-5,6-dicyanobenzoquinone in refluxing dioxane for 45 hours . This reaction converts alpha-cyperone to this compound.
Industrial Production Methods
the extraction from natural sources like Cyperus rotundus remains a viable method for obtaining this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dehydro-alpha-cyperone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products.
Reduction: Reduction reactions can convert it back to alpha-cyperone.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: 2,3-dichloro-5,6-dicyanobenzoquinone in dioxane.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Conversion back to alpha-cyperone.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Dehydro-alpha-cyperone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other sesquiterpenoids.
Biology: Studied for its effects on cellular inflammation and reactive oxygen species.
Medicine: Potential therapeutic applications in lowering cholesterol and treating neurodegenerative diseases
Industry: Used in the formulation of various products due to its bioactive properties.
Mécanisme D'action
1,2-Dehydro-alpha-cyperone exerts its effects by inhibiting the activity of the enzyme lipoprotein lipase and increasing the production of high-density lipoproteins . It also decreases reactive oxygen species and cellular inflammation, which contributes to its therapeutic potential . The compound activates the Nrf2 pathway, which plays a crucial role in reducing oxidative stress and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-cyperone: The parent compound from which 1,2-dehydro-alpha-cyperone is derived.
Beta-cyperone: Another sesquiterpenoid with similar structural features.
Solavetivone: A sesquiterpene isolated from Lycium chinense.
Uniqueness
This compound is unique due to its specific bioactive properties, such as its ability to lower cholesterol and reduce oxidative stress . Its mechanism of action involving the Nrf2 pathway also sets it apart from other similar compounds .
Propriétés
Numéro CAS |
17081-85-5 |
|---|---|
Formule moléculaire |
C15H20O |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
(4aS,7R)-1,4a-dimethyl-7-prop-1-en-2-yl-5,6,7,8-tetrahydronaphthalen-2-one |
InChI |
InChI=1S/C15H20O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h6,8,12H,1,5,7,9H2,2-4H3/t12-,15+/m1/s1 |
Clé InChI |
YFZICPBAKZACEG-DOMZBBRYSA-N |
SMILES isomérique |
CC1=C2C[C@@H](CC[C@]2(C=CC1=O)C)C(=C)C |
SMILES canonique |
CC1=C2CC(CCC2(C=CC1=O)C)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


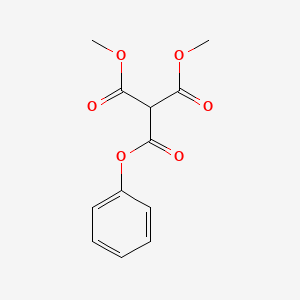
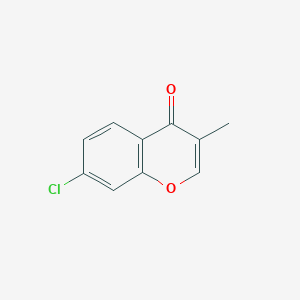
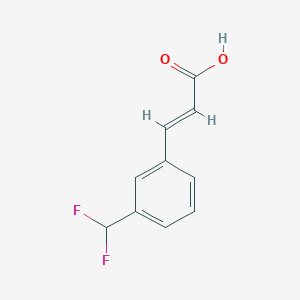
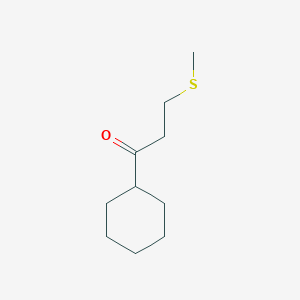
![N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]-phenoxyphosphonamidic acid](/img/structure/B13437009.png)
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]olean-12-en-28-al](/img/structure/B13437011.png)
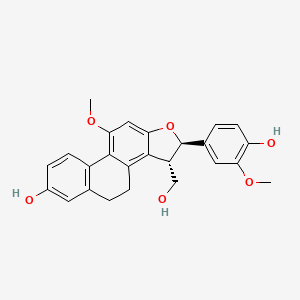
![1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole](/img/structure/B13437016.png)
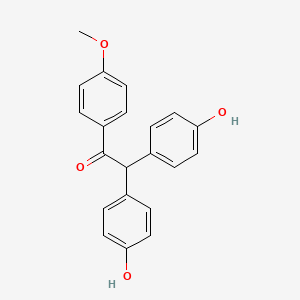
![5-Bromo-2-methylthieno[2,3-c]pyrazole](/img/structure/B13437026.png)
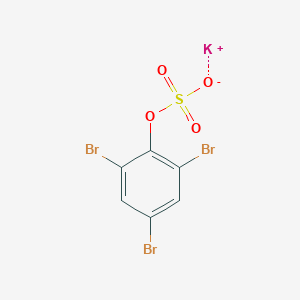
![[[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyl]oxy]methyl]-phosphonic Acid](/img/structure/B13437046.png)
